molecular formula C13H26N2O2 B062464 tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate CAS No. 166168-16-7

tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate

Cat. No. B062464
M. Wt: 242.36 g/mol
InChI Key: NYXOBVVHJZENCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate involves several key steps, including acylation, nucleophilic substitution, and reduction processes. A rapid synthetic method for related compounds emphasizes the efficiency and high yield of these methods, with optimization leading to significant improvements in total yield and structural confirmation through MS and 1H NMR techniques (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate and its analogs has been thoroughly analyzed through crystallography, confirming the relative substitution patterns on the cyclopentane and cyclohexane rings, essential for the enantioselective synthesis of carbocyclic analogues of nucleotides and other biologically relevant molecules (Ober et al., 2004).

Chemical Reactions and Properties

Tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate undergoes various chemical reactions, including Diels-Alder reactions, that are instrumental in the synthesis of complex organic molecules. These reactions are facilitated by the compound's ability to function as an isobutane equivalent or participate in cycloaddition reactions, highlighting its chemical versatility and reactivity (Keess & Oestreich, 2017).

Physical Properties Analysis

The physical properties of tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate, such as solubility, melting point, and boiling point, are critical for its application in organic synthesis. These properties influence the compound's behavior in reactions and its handling in laboratory settings. Although specific details on these properties are not provided in the current literature, they are fundamental considerations in synthetic chemistry.

Chemical Properties Analysis

The chemical properties of tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate, including its reactivity with various chemical reagents, stability under different conditions, and its role as an intermediate in the synthesis of biologically active compounds, are central to its utility in pharmaceutical and synthetic organic chemistry. Its ability to undergo chemoselective transformations and participate in enantioselective syntheses underscores its value in the creation of complex organic molecules (Sakaitani & Ohfune, 1990).

Scientific Research Applications

1. Biopharmaceutical Formulations

  • Application Summary: Tert-butyl alcohol is used in the lyophilization (freeze-drying) of pharmaceuticals. It increases the solubility of hydrophobic drugs, enhances product stability, shortens reconstitution time, and decreases processing time .
  • Methods of Application: The interactions between two model proteins (lactate dehydrogenase and myoglobin) and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol were investigated. The mixtures of these components were thermally characterized by differential scanning calorimetry and freeze-drying microscopy .
  • Results: Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins. No combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .

2. Synthesis of Polyimides

  • Application Summary: A novel diamine was synthesized from 2-tert-butylaniline and 4,4′-oxydiphenol through iodination, acetyl protection, coupling reaction, and deacetylation protection. This diamine was then used to synthesize polyimides .
  • Methods of Application: The diamine was synthesized through a series of chemical reactions, including iodination, acetyl protection, coupling reaction, and deacetylation protection. The resulting diamine was then used in one-pot polycondensation with several commercial aromatic dianhydrides to obtain polyimides .
  • Results: The resulting polyimides exhibited enhanced solubility in organic solvents at room temperature. They formed transparent, tough, and flexible films by solution-casting. They also displayed outstanding thermal stability .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h10-11H,4-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXOBVVHJZENCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373208
Record name tert-Butyl {[4-(aminomethyl)cyclohexyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate

CAS RN

166168-16-7
Record name tert-Butyl {[4-(aminomethyl)cyclohexyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{[4-(aminomethyl)cyclohexyl]methyl}carbamate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of [4-(tert-butoxycarbonylamino-methyl)-cyclohexylmethyl]-carbamic acid tert-butyl ester (11.00 g, 32 mmol) dissolved in 2:1 CHCl3:EtOH at room temperature was added 4.0 M HCl/dioxane (16.1 mL). The mixture was stirred at room temperature for 4 h then concentrated in vacuo to provide a crude white solid. The crude material was purified by silica gel chromatography using a gradient elution of 10-50% (2% NH4OH, 18% MeOH, 80% CH2Cl2)/CH2Cl2. The product-containing fractions were combined and concentrated in vacuo to provide (4-aminomethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester as a white powder 3.62 g, 47%, m/z calculated for C13H26N2O2: 242.4, found: 243.3 (M+H)+.
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[4-(tert-butoxycarbonylamino-methyl)-cyclohexylmethyl]-carbamic acid tert-butyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Bengtsson, S Blaho, DB Saitton, K Brickmann… - Bioorganic & medicinal …, 2011 - Elsevier
Inhibition of acetyl-CoA carboxylases has the potential for modulating long chain fatty acid biosynthesis and mitochondrial fatty acid oxidation. Hybridization of weak inhibitors of ACC2 …
Number of citations: 34 www.sciencedirect.com

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